molecular formula C9H12N2O3 B2650386 Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 1492251-72-5

Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No. B2650386
M. Wt: 196.206
InChI Key: BHHUSDMKIWYJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The cyclopropyl group is a strained ring, which can have interesting chemical properties . The oxadiazole ring is aromatic and can participate in pi stacking interactions. The ethyl group is a simple alkyl chain, and the carboxylate is a common functional group that can participate in a variety of reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any stereochemistry. Cyclopropyl groups are known to impart strain to molecules, which can affect their reactivity . Oxadiazoles are aromatic and may contribute to the compound’s stability .

Scientific Research Applications

Structural Analysis and Conformations

Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate has been subject to structural analysis, revealing interesting conformational characteristics. The structure of a related triazaoxabicyclodecatriene derivative showcases a twisted-sofa form for the 1,2-diazepine ring and an envelope conformation for the 1,2,4-oxadiazole ring, highlighting the complexity of oxadiazole derivatives' 3D structures (Beltrame et al., 1993).

Synthesis and Biological Activities

A broad spectrum of biological activities is associated with 1,3,4-oxadiazoles, including antimicrobial properties. The synthesis and evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives have shown valuable biological effects such as cytotoxic, antibacterial, antifungal, and anti-tubercular activities, indicating potential pharmaceutical applications of ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate derivatives (Jafari et al., 2017).

Antihypertensive Activity

3-Arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, showcasing the structural motif of ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate, have been synthesized with some derivatives exhibiting antihypertensive activity in rats. This suggests the potential of ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate derivatives in developing new antihypertensive agents (Santilli & Morris, 1979).

Heterocyclic Derivatives Synthesis

The exploration of ethyl 2-(2-pyridylacetate) derivatives containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties reveals the versatility of ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate in synthesizing novel heterocyclic compounds. These compounds have been tested for their antimicrobial and antiviral activities, including against HIV-1, showcasing the compound's potential as a precursor for biologically active molecules (Szulczyk et al., 2017).

Versatile Building Block in Medicinal Chemistry

Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate has been highlighted as a versatile building block in medicinal chemistry, demonstrating the potential for ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate to be similarly utilized. The development of derivatives through displacement reactions opens avenues for creating bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks, integral to biologically relevant molecules (Jakopin, 2018).

properties

IUPAC Name

ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-13-9(12)8-10-7(11-14-8)6-4-5(6)2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHUSDMKIWYJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2CC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate

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